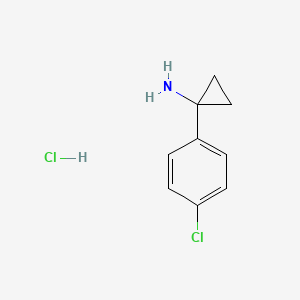

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQBRJXTQDWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639861 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009102-44-6 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropanamine hydrochloride is a molecule of significant interest within the field of central nervous system (CNS) drug discovery. As a derivative of the phenylcyclopropylamine scaffold, it has been investigated for its potential as an antidepressant and anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, history, and scientific context of this compound. While its direct developmental history into a marketed therapeutic is not extensively documented, its importance lies in its role as a chemical intermediate and a subject of structure-activity relationship (SAR) studies aimed at developing novel CNS-active pharmaceuticals. This guide will delve into the synthetic pathways, underlying pharmacological principles, and the broader historical context of antidepressant drug discovery that situates the significance of this compound.

Introduction: The Phenylcyclopropylamine Scaffold and its Significance

The discovery of psychoactive compounds has often been a blend of serendipity and rational design. The journey to understand and treat depression, a debilitating mood disorder, has led to the exploration of numerous chemical scaffolds. Among these, the phenylcyclopropylamine structure holds a prominent place. The prototypical example, trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, was one of the early monoamine oxidase (MAO) inhibitors that revolutionized the treatment of depression.[1]

The unique stereochemical and electronic properties of the cyclopropane ring confer a rigid conformation that is crucial for biological activity. This rigidity allows for specific interactions with enzyme active sites and neurotransmitter transporters. The incorporation of a cyclopropylamine moiety into a molecule can also enhance metabolic stability, a desirable property in drug design.[2] It is within this context of exploring the therapeutic potential of phenylcyclopropylamine derivatives that 1-(4-chlorophenyl)cyclopropanamine emerged as a compound of interest.

The Discovery of 1-(4-Chlorophenyl)cyclopropanamine: A Path of Chemical Exploration

A definitive, singular "discovery" of this compound as a specific therapeutic agent is not clearly documented in seminal, publicly available literature. Rather, its emergence appears to be a logical step in the systematic exploration of the chemical space around the phenylcyclopropylamine pharmacophore. Medicinal chemists, spurred by the success of early MAOIs, began to synthesize a wide array of analogues to understand and optimize their biological activity.

The substitution of the phenyl ring with various functional groups, such as halogens, was a common strategy to modulate properties like lipophilicity, metabolic stability, and receptor affinity. The 4-chloro substitution, in particular, is a frequent modification in medicinal chemistry known to influence a compound's pharmacokinetic and pharmacodynamic profile.

While a specific "eureka" moment for this compound is not apparent, its existence and potential utility are highlighted by its inclusion in chemical supplier databases as a building block for pharmaceutical synthesis.[2] This indicates its recognition by the scientific community as a valuable intermediate for the creation of more complex molecules targeting the CNS.

Synthetic Pathways and Methodologies

The synthesis of this compound has been approached through various routes, often involving the construction of key intermediates. The primary challenge lies in the formation of the substituted cyclopropane ring and the subsequent introduction of the amine functionality.

Synthesis via Carbonitrile Intermediate

One documented approach involves the synthesis of a carbonitrile precursor, 1-(4-chlorophenyl)-cyclopropane carbonitrile. This method, described in a 2014 publication, provides a viable route to the core structure.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-cyclopropane carbonitrile [3]

-

Reaction Setup: To a solution of 2-(4-chlorophenyl)acetonitrile in a suitable solvent, add 1,2-dibromoethane.

-

Base Addition: Introduce a strong base, such as sodium amide or potassium tert-butoxide, to facilitate the cyclization reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to promote the formation of the cyclopropane ring.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.

The resulting 1-(4-chlorophenyl)-cyclopropane carbonitrile can then be reduced to the corresponding amine, 1-(4-chlorophenyl)cyclopropanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

Table 1: Key Synthetic Intermediates and their Properties

| Intermediate | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-(4-chlorophenyl)acetonitrile | C₈H₆ClN | 151.60 | Starting material for carbonitrile route |

| 1,2-dibromoethane | C₂H₄Br₂ | 187.86 | Cyclopropanating agent |

| 1-(4-chlorophenyl)-cyclopropane carbonitrile | C₁₀H₈ClN | 177.63 | Key cyclopropane-containing intermediate |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | C₁₂H₁₃ClO | 208.68 | Precursor for alternative synthetic routes |

Synthesis via Ketone Intermediate

Several patents describe the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a ketone that can serve as a precursor to the target amine through reductive amination.[4][5]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone [4][5]

-

Grignard Reaction: A Grignard reagent, such as 4-chlorophenylmagnesium bromide, is reacted with cyclopropylacetonitrile.

-

Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield the desired ketone.

-

Purification: The crude product is purified by distillation or chromatography.

The ketone can then be converted to 1-(4-chlorophenyl)cyclopropanamine via reductive amination, for example, by reaction with ammonia and a reducing agent like sodium cyanoborohydride.

Figure 1: Synthetic pathways to this compound.

Pharmacological Context: Monoamine Oxidase Inhibition

The primary rationale for the interest in this compound as a CNS agent stems from the established pharmacology of the phenylcyclopropylamine class as monoamine oxidase (MAO) inhibitors.

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6] By inhibiting these enzymes, the levels of these neurotransmitters in the synaptic cleft increase, leading to enhanced neurotransmission, which is believed to be the basis for the antidepressant effects of MAOIs.

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Early, non-selective MAOIs like tranylcypromine inhibit both isoforms. The development of selective MAOIs has been a major goal in medicinal chemistry to reduce side effects.

Figure 2: Hypothesized mechanism of action via Monoamine Oxidase inhibition.

Structure-Activity Relationship (SAR) Insights

The study of how chemical structure relates to biological activity is fundamental to drug discovery. For phenylcyclopropylamine derivatives, several SAR principles have been established:

-

The Cyclopropane Ring: The presence and stereochemistry of the cyclopropane ring are critical for MAO inhibitory activity. The rigid structure is thought to mimic the conformation of the natural substrates of MAO.

-

The Amino Group: A primary or secondary amine is generally required for activity. The basicity of the amine influences its interaction with the enzyme.

-

Phenyl Ring Substitution: Modifications to the phenyl ring can significantly impact potency, selectivity, and pharmacokinetic properties. Halogenation, as in the case of the 4-chloro substitution, can increase lipophilicity, potentially enhancing blood-brain barrier penetration. It can also influence the electronic properties of the aromatic ring, which can affect binding to the enzyme.

While specific SAR studies including 1-(4-chlorophenyl)cyclopropanamine are not widely published, its existence as a research chemical suggests its utility in such investigations to probe the effects of halogen substitution on the phenylcyclopropylamine scaffold.

Conclusion and Future Perspectives

The history of this compound is intrinsically linked to the broader narrative of antidepressant drug discovery and the enduring importance of the phenylcyclopropylamine scaffold. While it has not emerged as a standalone therapeutic agent, its significance lies in its role as a key chemical intermediate and a tool for medicinal chemists to explore the structure-activity relationships of MAO inhibitors and other CNS-active compounds.

The synthetic routes to this molecule, through either carbonitrile or ketone intermediates, are well-established in the chemical literature and patents. Its pharmacological activity is presumed to be centered on the inhibition of monoamine oxidase, though specific data for this particular derivative remains to be fully elucidated in publicly accessible research.

For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of novel compounds targeting the central nervous system. Further investigation into its specific pharmacological profile could yet reveal unique properties that may be exploited in the design of next-generation therapeutics for mood disorders and other neurological conditions. The story of this compound underscores the iterative and exploratory nature of drug discovery, where even molecules that do not become blockbuster drugs play a crucial role in advancing our understanding of pharmacology and medicinal chemistry.

References

- 1. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 2. 1-(4-Chlorophenyl)cyclopropanamine [myskinrecipes.com]

- 3. Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1)(1009102-44-6) 1H NMR spectrum [chemicalbook.com]

- 4. RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor - Google Patents [patents.google.com]

- 5. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopropanamine HCl

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine hydrochloride (CAS No: 1009102-44-6). As a critical building block in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system, a thorough understanding of its characteristics is paramount for researchers, synthetic chemists, and formulation scientists.[1] This document synthesizes publicly available data with established analytical principles to offer a comprehensive resource covering the compound's chemical identity, physical properties, spectroscopic profile, and computational parameters. Each section is designed to provide not only data but also the scientific rationale behind its determination and relevance in a drug development context.

Introduction

This compound is a primary amine derivative featuring a unique cyclopropyl ring attached to a 4-chlorophenyl moiety. The cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability and introduce conformational rigidity, which is valuable for improving drug potency and selectivity.[1] The hydrochloride salt form generally enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation.

This guide serves as a centralized repository of technical information, moving beyond a simple data sheet to explain the causality behind analytical methodologies and the implications of the measured properties for practical research and development applications.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The key identifiers for 1-(4-Chlorophenyl)cyclopropanamine HCl are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | [1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride | [3] |

| CAS Number | 1009102-44-6 | [3] |

| Molecular Formula | C₉H₁₁Cl₂N | [2][3] |

| Molecular Weight | 204.10 g/mol | [3] |

| 2D Structure |

| |

| SMILES | NC1(C2=CC=C(Cl)C=C2)CC1.[H]Cl | [3] |

| InChI Key | UQTQBRJXTQDWHY-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior from synthesis and purification to formulation and bioavailability.

| Property | Value / Description | Source(s) |

| Appearance | Solid. Often a white to light pale yellow crystalline powder. | |

| Melting Point | 213-217 °C (with decomposition) | |

| Boiling Point | Not applicable (decomposes). The free base has a reported boiling point of 243.1°C at 760 mmHg. | [1] |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents. One vendor notes the salt form enhances solubility. | |

| pKa | Not experimentally reported. The pKa of the conjugate acid (the ammonium ion) is estimated to be in the range of 9-10, typical for primary amines. |

Scientific Rationale and Experimental Considerations

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, as reported, suggests high purity. The observation of decomposition is typical for hydrochloride salts of amines, which can eliminate HCl gas upon heating. The standard method for determination is Differential Scanning Calorimetry (DSC) or capillary melting point apparatus.[4]

-

Solubility: The enhanced solubility of the HCl salt is a direct consequence of the ion-dipole interactions between the charged ammonium group and polar solvent molecules. This property is fundamental for purification via recrystallization and for the preparation of stock solutions for biological assays.

Protocol: Preliminary Solubility Assessment

-

Solvent Selection: Choose a range of solvents from polar (water, methanol) to nonpolar (dichloromethane, hexanes).

-

Sample Preparation: Add 1-2 mg of the compound to a small vial.

-

Titration: Add the selected solvent dropwise with vortexing at room temperature.

-

Observation: Visually determine if the solid dissolves. Quantify by recording the volume of solvent required to dissolve a known mass of the compound.

-

Rationale: This tiered approach quickly establishes a practical solubility profile, guiding solvent selection for reactions, purification, and analysis.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required for unambiguous structural confirmation and purity assessment.

Caption: A typical workflow for the comprehensive analytical characterization of a chemical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

-

¹H NMR (Expected Signals):

-

Aromatic Protons: Two sets of doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield (>8.0 ppm in DMSO-d₆), due to proton exchange and the electron-withdrawing effect of the positive charge.

-

Cyclopropyl Protons: A complex multiplet pattern in the upfield region (~1.0-1.5 ppm). The two sets of methylene protons are diastereotopic, leading to complex splitting.

-

-

¹³C NMR (Expected Signals):

-

Aromatic Carbons: Four signals are expected. The carbon bearing the chlorine (C-Cl) will be in the ~130-135 ppm range, the ipso-carbon attached to the cyclopropyl group will be around ~140-145 ppm, and the two CH carbons will appear in the ~128-130 ppm region.

-

Quaternary Cyclopropyl Carbon (C-N): A signal around ~35-45 ppm.

-

Cyclopropyl Methylene Carbons (-CH₂-): A signal in the highly shielded region of ~10-20 ppm.

-

Protocol: NMR Sample Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 1-(4-Chlorophenyl)cyclopropanamine HCl into an NMR tube.

-

Solvent Choice: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the hydrochloride salt and its residual water peak does not typically interfere with key signals. The acidic amine protons are observable in DMSO-d₆.

-

Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.[4][5]

-

Rationale: This standardized protocol ensures high-quality, reproducible data. The use of 2D NMR is crucial for definitively assigning the complex proton and carbon signals of the cyclopropyl ring.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight of the parent compound (as the free base after ionization). Electrospray Ionization (ESI) is the preferred method for this type of polar, pre-charged molecule.

| Adduct (Free Base) | Predicted m/z |

| [M+H]⁺ | 168.05745 |

| [M+Na]⁺ | 190.03939 |

| [M]⁺ | 167.04962 |

| Data predicted and sourced from PubChemLite.[6] |

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source or use an LC-MS system.[7]

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Rationale: ESI is a soft ionization technique that keeps the parent molecule intact, providing a clear determination of its molecular weight. The high mass accuracy of modern instruments can also confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

-

N-H Stretch: A broad and strong absorption band from ~2800-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺).

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the fingerprint region, typically ~1090-1100 cm⁻¹.

-

Computational and Molecular Modeling Data

In silico parameters are vital in modern drug discovery for predicting a compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Caption: Relationship between core physicochemical properties and drug-like ADME behavior.

| Parameter | Value | Significance in Drug Development | Source(s) |

| LogP (predicted) | 2.7096 | Measures lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, important for oral absorption. | [3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability and oral bioavailability. | [3] |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | [3] |

| Hydrogen Bond Acceptors | 1 | Influences solubility and binding to biological targets. | [3] |

| Rotatable Bonds | 1 | A low number (<10) indicates conformational rigidity, which can lead to higher binding affinity and improved oral bioavailability. | [3] |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 128.9 Ų | A measure of the molecule's size and shape in the gas phase, useful for advanced ion mobility-mass spectrometry studies. | [6] |

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

-

Storage: Store at room temperature in a dry, well-ventilated area.[2][3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended to prevent degradation.[1][8]

-

Safety:

-

GHS Pictogram: GHS05 (Corrosion).

-

Signal Word: Danger.

-

Hazard Statement: H318 - Causes serious eye damage.

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

General Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin and eyes.[9]

-

Conclusion

1-(4-Chlorophenyl)cyclopropanamine HCl is a well-defined chemical entity with distinct physicochemical properties that make it a valuable intermediate in pharmaceutical research. Its solid, crystalline nature and defined melting point facilitate handling and purity assessment. Spectroscopic analysis via NMR, MS, and IR provides a robust framework for structural confirmation. Furthermore, its computational properties, including a balanced LogP and low TPSA, are favorable for its intended use in developing CNS-active agents. This guide provides the foundational data and experimental rationale necessary for scientists to effectively utilize this compound in their research endeavors.

References

- 1. 1-(4-Chlorophenyl)cyclopropanamine [myskinrecipes.com]

- 2. 1009102-44-6 CAS MSDS (Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 7. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS [mdpi.com]

- 8. usbio.net [usbio.net]

- 9. aksci.com [aksci.com]

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride CAS number 1009102-44-6

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride (CAS: 1009102-44-6)

Introduction

This compound is a substituted cyclopropylamine derivative that has emerged as a significant building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining a rigid cyclopropane ring with a 4-chlorophenyl moiety, imparts desirable pharmacological and pharmacokinetic properties to parent molecules. The cyclopropane scaffold is known to enhance metabolic stability, increase potency, and improve brain permeability, making it a valuable component in the design of novel therapeutics.[1][2] This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, including agents targeting the central nervous system (CNS) and inhibitors for cardiovascular diseases.[1][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthesis and characterization workflow, its applications in drug discovery, and essential safety and handling protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 1009102-44-6 | [4][5] |

| Molecular Formula | C₉H₁₁Cl₂N | [4][6] |

| Molecular Weight | 204.10 g/mol | [4][5] |

| Synonyms | [1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride | [4] |

| Appearance | Solid | [5] |

| SMILES | NC1(C2=CC=C(Cl)C=C2)CC1.[H]Cl | [4] |

| InChI Key | UQTQBRJXTQDWHY-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |

| logP | 2.7096 | [4] |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The following represents a plausible and common synthetic strategy.

Proposed Synthesis Pathway

A logical approach to synthesizing the target compound is through the reductive amination of a ketone precursor, 1-(4-chlorophenyl)cyclopropanone. This ketone can be generated from the corresponding carboxylic acid. This method is efficient and leverages well-established reaction mechanisms in organic chemistry.

Caption: Proposed synthesis workflow for 1-(4-Chlorophenyl)cyclopropanamine HCl.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Precursor Adaptation)

-

To a solution of 1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.0 eq) at room temperature.[7]

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[7]

Step 2: Reduction to the Amine

-

Dissolve the crude imine intermediate in tetrahydrofuran (THF).

-

Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (2.5 eq) to the solution.[7]

-

Stir the mixture at 80°C for 16 hours.

-

Cool the reaction and quench by carefully adding 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate. Wash the organic layers, dry, and concentrate.

-

Purify the residue using silica gel column chromatography to obtain the free base, 1-(4-chlorophenyl)cyclopropanamine.[7]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is paramount. A combination of analytical techniques should be employed.

Protocol: High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for purity analysis.[8][9]

-

Column: C18 column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of 1 mg/mL.[9]

Other Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Spectral data for the compound is available for comparison.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its value lies in the properties it confers to larger, more complex molecules.

Rationale for Use: The Role of the Chloro-Cyclopropyl Scaffold

-

Metabolic Stability: The cyclopropyl ring is conformationally constrained and less susceptible to metabolic degradation by cytochrome P450 enzymes compared to aliphatic chains, often leading to improved pharmacokinetic profiles.[1][2]

-

Lipophilicity and Permeability: The 4-chlorophenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. The chlorine atom is a common feature in many FDA-approved drugs, where it can modulate electronic properties and binding interactions.[11]

-

Structural Rigidity: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding.[2]

Therapeutic Areas of Interest

-

Central Nervous System (CNS) Agents: The compound is a building block for molecules with potential antidepressant and anxiolytic properties.[1][12]

-

Cardiovascular Disease: It is a key fragment in the synthesis of P-selectin inhibitors like PSI-421, which have been investigated for treating conditions such as atherosclerosis and deep vein thrombosis.[3]

-

Epigenetics: Functionalized cyclopropanamines are known inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[13] LSD1 inhibitors are being explored as treatments for cancers and neurological disorders like schizophrenia and Alzheimer's disease.[13]

Caption: Potential mechanism of action for cyclopropanamine-based LSD1 inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. | [5][14] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [14][15] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [14][15] |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. | [14][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4][15] The storage class is 11 (Combustible Solids).[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its unique combination of a 4-chlorophenyl group and a cyclopropane ring provides a powerful scaffold for developing novel therapeutics with enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation medicines for CNS disorders, cardiovascular diseases, and cancer.

References

- 1. 1-(4-Chlorophenyl)cyclopropanamine [myskinrecipes.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound 1009102-44-6 [sigmaaldrich.com]

- 6. Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1) | 1009102-44-6 [chemicalbook.com]

- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1)(1009102-44-6) 1H NMR spectrum [chemicalbook.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(4-Chlorophenyl)cyclopropanamine [myskinrecipes.com]

- 13. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aksci.com [aksci.com]

- 16. angenechemical.com [angenechemical.com]

Spectroscopic Analysis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the cornerstone of any chemical analysis is the integrity of the data. The ability to confidently elucidate and verify the structure of a molecule underpins all subsequent research and development. This guide is designed to provide an in-depth, practical framework for the spectroscopic characterization of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the logic behind experimental design, and the validation inherent in a multi-technique approach.

Introduction: The Significance of Structural Verification

This compound is a valuable synthetic intermediate. Its rigid cyclopropyl scaffold and substituted aromatic ring offer a unique three-dimensional profile for designing molecules that interact with complex biological targets. Before this potential can be explored, its identity and purity must be unequivocally confirmed. Spectroscopic analysis is the gold standard for this confirmation, providing a detailed "fingerprint" of the molecule's atomic and functional group composition. This guide will detail the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound dictates its interaction with various spectroscopic techniques. Key features include:

-

A Para-Substituted Phenyl Ring: This creates symmetry, simplifying the aromatic region in NMR and giving rise to a characteristic out-of-plane bending vibration in the IR spectrum.

-

A Strained Cyclopropane Ring: The unique bond angles and electronic environment of this ring result in distinctive, high-field (upfield) signals in NMR spectra.

-

A Primary Ammonium Group (-NH₃⁺): As a hydrochloride salt, the amine is protonated. This feature is readily identified by its exchangeable protons in ¹H NMR and characteristic stretching vibrations in IR spectroscopy.

Figure 1. Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy: Proton Environments

Expert Insight: The choice of solvent is critical. For a hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the salt. The acidic ammonium protons will exchange with deuterium in CD₃OD, causing their signal to disappear, which is a useful diagnostic test. In DMSO-d₆, these protons are typically observed as a broad singlet.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

-

Acquisition: Acquire data at room temperature using a standard proton pulse sequence.

-

Processing: Perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift axis (ppm) to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Figure 2. A logical workflow for acquiring a ¹H NMR spectrum.

Expected Data & Interpretation: Based on analogous structures, the following signals are anticipated. The precise shifts can vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.0 | Broad Singlet | 3H | -NH₃⁺ | Acidic protons on nitrogen, often broad due to exchange and quadrupolar coupling. |

| ~7.55 | Doublet | 2H | Aromatic (H-2, H-6) | Protons ortho to the cyclopropyl group, deshielded by the ring current. |

| ~7.45 | Doublet | 2H | Aromatic (H-3, H-5) | Protons ortho to the chlorine atom, deshielded by induction. |

| ~1.50 | Multiplet | 2H | Cyclopropyl (CH₂) | Diastereotopic protons on one side of the cyclopropane ring. |

| ~1.30 | Multiplet | 2H | Cyclopropyl (CH₂) | Diastereotopic protons on the other side of the cyclopropane ring. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expert Insight: A proton-decoupled ¹³C NMR experiment is standard. This removes the C-H splitting, resulting in a single peak for each unique carbon environment, which simplifies the spectrum and improves the signal-to-noise ratio.

Expected Data & Interpretation: The symmetry of the para-substituted ring means only four aromatic carbon signals will be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140 | Aromatic C-1 | Quaternary carbon attached to the cyclopropyl group. |

| ~133 | Aromatic C-4 | Quaternary carbon attached to the electron-withdrawing chlorine. |

| ~129 | Aromatic C-3, C-5 | Protonated carbons ortho to the chlorine. |

| ~128 | Aromatic C-2, C-6 | Protonated carbons meta to the chlorine. |

| ~38 | Cyclopropyl C-α | Quaternary carbon attached to the electron-withdrawing ammonium group. |

| ~16 | Cyclopropyl CH₂ | Methylene carbons of the strained ring, characteristically shielded (upfield). |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this compound, as it is already a salt and readily forms a positive ion in solution. High-Resolution Mass Spectrometry (HRMS) is crucial for a trustworthy analysis, as it provides a highly accurate mass measurement that can confirm the elemental formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI-HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Expected Data & Interpretation: The mass spectrum will not show the intact hydrochloride salt. Instead, it will show the protonated free base, [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) | Key Feature |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₁³⁵ClN⁺ | 168.0575 | The monoisotopic peak. |

| [M+H+2]⁺ | C₉H₁₁³⁷ClN⁺ | 170.0545 | The isotope peak due to ³⁷Cl, with an intensity ~32% of the [M+H]⁺ peak. |

The presence of the characteristic ~3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks is a definitive confirmation of a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expert Insight: The most telling feature in the IR spectrum of this compound is the broad, strong absorption band associated with the ammonium (-NH₃⁺) group. This is often superimposed on the C-H stretching bands. Attenuated Total Reflectance (ATR) is a modern, simple sampling technique that requires minimal sample preparation.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Table 4: Predicted Infrared (IR) Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3200-2800 | Strong, Broad | N-H Stretch | -NH₃⁺ Ammonium group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1100 | Medium | C-N Stretch | Carbon-Nitrogen bond |

| ~830 | Strong | C-H Bend | Out-of-plane bend for 1,4-disubstitution |

| ~750 | Medium-Strong | C-Cl Stretch | Carbon-Chlorine bond |

Conclusion: A Self-Validating Spectroscopic Profile

The true power of this analysis lies in the convergence of all three techniques. NMR spectroscopy defines the precise C-H framework. Mass spectrometry confirms the exact molecular weight and elemental formula (C₉H₁₀ClN for the free base). Finally, IR spectroscopy verifies the presence of the key functional groups, particularly the ammonium salt and the para-substituted aromatic ring. When the data from each experiment aligns with the proposed structure, it creates a self-validating system that provides the highest degree of confidence in the compound's identity and serves as an authoritative foundation for all future research.

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of this compound. As a significant structural motif in medicinal chemistry, understanding its architecture at an atomic level is paramount for researchers, scientists, and professionals in drug development. This document elucidates the intricate interplay of its constituent functional groups—the 4-chlorophenyl ring, the strained cyclopropyl linker, and the protonated amine—supported by spectroscopic principles and crystallographic data. We will delve into the hybridization, bond characteristics, and three-dimensional conformation that define its reactivity and pharmacological potential.

Introduction and Significance

This compound is a primary amine that has garnered interest as a versatile building block in the synthesis of complex molecular architectures.[1][2] Its structure is characterized by the unique juxtaposition of a rigid, planar aromatic system and a highly strained three-membered aliphatic ring. This combination imparts specific conformational constraints and metabolic properties that are highly sought after in modern drug design.[1][3][4]

The cyclopropylamine moiety, in particular, is a key pharmacophore in several classes of therapeutic agents, most notably as a mechanism-based inhibitor of flavin-dependent enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3][5][6] The inherent strain of the cyclopropane ring enhances chemical reactivity, while its compact nature provides a scaffold for developing potent and selective drug candidates.[2] This guide will dissect the structural and bonding characteristics that are fundamental to its chemical behavior and utility.

Molecular Structure and Bonding Analysis

The definitive structure of this compound combines three distinct chemical entities. The interplay of their electronic and steric properties defines the molecule's overall character.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N | [7][8] |

| Molecular Weight | 204.10 g/mol | [7][8] |

| CAS Number | 1009102-44-6 | [7] |

| Canonical SMILES | C1CC1(C2=CC=C(C=C2)Cl)N.Cl | |

| InChI Key | UQTQBRJXTQDWHY-UHFFFAOYSA-N |

The 4-Chlorophenyl Group

The 4-chlorophenyl moiety consists of a benzene ring substituted with a chlorine atom.

-

Hybridization and Bonding: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal structure. Each carbon forms three sigma (σ) bonds (two with adjacent carbons, one with a hydrogen or the cyclopropyl carbon). The remaining p-orbital on each carbon atom participates in a delocalized π-electron system above and below the plane of the ring, conferring aromatic stability.

-

Electronic Effects: The chlorine atom is an electronegative substituent that exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. Simultaneously, it exhibits a weak, electron-donating resonance effect (+R effect) via its lone pairs. The inductive effect is dominant.

The Cyclopropyl Ring

The cyclopropane ring is a cornerstone of this molecule's unique properties.

-

Ring Strain and Bonding: As a three-membered ring, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This geometric constraint results in considerable angle strain and torsional strain. The C-C bonds are not standard σ bonds; instead, they are described as "bent bonds" (Walsh orbitals), with increased p-character and electron density located outside the internuclear axis. This high bond energy makes the ring susceptible to ring-opening reactions under certain conditions.[4]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a feature that can improve the pharmacokinetic profile of drug candidates.[4]

The Amine Hydrochloride Group

The molecule is supplied as a hydrochloride salt, meaning the amine group is protonated.

-

Hybridization and Bonding: The nitrogen atom in the resulting ammonium group (-NH₃⁺) is sp³ hybridized, forming single bonds to the cyclopropyl carbon and three hydrogen atoms. It carries a formal positive charge.

-

Ionic Interaction: This positively charged ammonium cation forms a strong ionic bond with the negatively charged chloride anion (Cl⁻), which is the counter-ion. This salt formation significantly increases the compound's water solubility and crystalline stability compared to the free base form.

Caption: Key structural components of this compound.

Spectroscopic Characterization

The proposed molecular structure is corroborated by various spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on well-established principles and data from analogous structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons: The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ammonium Protons: The three protons on the positively charged nitrogen (-NH₃⁺) would likely appear as a broad singlet, shifted downfield due to the electron-withdrawing effect of the nitrogen. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and would present a complex multiplet pattern in the aliphatic region (~0.5-1.5 ppm) due to geminal and cis/trans coupling.

-

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected for the chlorophenyl ring: one for the carbon bearing the chlorine, one for the carbon attached to the cyclopropyl group (quaternary), and two for the four C-H carbons.

-

Cyclopropyl Carbons: Two signals are expected: one for the quaternary carbon bonded to the nitrogen and the phenyl ring, and one for the two equivalent CH₂ carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups present.

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium salt.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀ClN).

-

Isotopic Pattern: A crucial feature would be the isotopic signature of chlorine. Two peaks for the molecular ion, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Predicted m/z values for the protonated molecule [M+H]⁺ are 168.05745.[10]

Three-Dimensional Structure and Crystallography

While spectroscopic methods provide connectivity information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[11][12]

-

Experimental Workflow: The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[11] This analysis allows for the construction of a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

-

Structural Insights: A crystal structure would confirm the planarity of the phenyl ring, the strained geometry of the cyclopropyl ring, and the tetrahedral geometry around the sp³-hybridized nitrogen atom. It would also reveal the packing of the molecules in the crystal lattice and the specific hydrogen bonding and ionic interactions between the ammonium cation and the chloride anion. While the specific crystal structure for this compound is not publicly available, studies on related chlorophenyl derivatives have successfully used this technique to confirm their configurations.[13][14]

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Conclusion

The molecular architecture of this compound is a sophisticated construct of aromatic, strained aliphatic, and charged functional groups. The sp² hybridization of the chlorophenyl ring, the unique "bent bond" character of the cyclopropyl ring, and the sp³ hybridization of the protonated amine group create a molecule with distinct steric and electronic properties. These features, verifiable through NMR, IR, and mass spectrometry, and definitively mapped by X-ray crystallography, are directly responsible for its utility as a valuable intermediate in pharmaceutical synthesis. A thorough understanding of this structure is essential for leveraging its potential in the rational design of novel therapeutics.

References

- 1. 1-(4-Chlorophenyl)cyclopropanamine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. 1009102-44-6 CAS MSDS (Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility Data in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of this effort. The solubility of an Active Pharmaceutical Ingredient (API) dictates its behavior in various stages of development, from synthesis and purification to formulation and ultimately, its bioavailability in vivo. For a compound like 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, a molecule with potential applications as a key intermediate or API, understanding its interaction with various solvents is not merely an academic exercise—it is a critical prerequisite for rational process development and formulation design.

This guide is conceived for the practicing researcher, scientist, or drug development professional. It acknowledges that while extensive databases of physicochemical properties exist, many compounds, particularly novel intermediates, lack a publicly available, comprehensive solubility profile. In the absence of such data for this compound, this document adopts a proactive and empowering stance. It is structured not as a static data sheet, but as a dynamic, in-depth guide to determining solubility. We will proceed from foundational principles to actionable, field-proven protocols, equipping the reader with the necessary tools to generate reliable and reproducible solubility data. Our narrative is grounded in the causality of experimental choices, ensuring that every step is not just a directive, but a scientifically validated decision.

Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics provide the theoretical framework for predicting its behavior and for designing a rational experimental strategy.

1.1. Molecular Structure and Properties

This compound is a salt, formed by the reaction of the free base, 1-(4-chlorophenyl)cyclopropanamine, with hydrochloric acid. This transformation from a free amine to a hydrochloride salt is the single most important factor governing its solubility.

-

Structure:

The structure reveals a combination of a nonpolar aromatic ring (4-chlorophenyl) and a strained cyclopropyl group, coupled with a highly polar primary ammonium chloride group.

The key features influencing solubility are:

-

Ionic Character: The presence of the ammonium chloride salt form introduces strong ionic character. This suggests that the molecule will require polar solvents capable of solvating the charged amine and chloride ions.

-

Aromatic and Alicyclic Moieties: The 4-chlorophenyl and cyclopropyl groups are hydrophobic. These nonpolar components will favor interactions with less polar organic solvents.

-

Hydrogen Bonding: The primary ammonium group is a potent hydrogen bond donor, while the chloride ion is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are therefore expected to be effective.

1.2. Predicted Properties

While experimental data is limited, computational predictions offer valuable insights:

-

XlogP (predicted): 1.8 - 2.7[1][3]

-

Expert Insight: The positive LogP value indicates a degree of lipophilicity, driven by the chlorophenyl and cyclopropyl groups. However, this value is for the free base. The LogD (distribution coefficient) of the hydrochloride salt at physiological pH would be significantly lower, indicating greater hydrophilicity. The solubility in organic solvents will be a delicate balance between overcoming the high lattice energy of the salt and the solvent's ability to interact with both the polar and nonpolar regions of the molecule.

-

A Strategic Approach to Solvent Selection

The choice of solvents for solubility screening should not be arbitrary. A well-designed selection covers a range of polarities, hydrogen bonding capabilities, and solvent classes, providing a comprehensive understanding of the compound's behavior.[4] The rationale is to probe the molecule's response to different intermolecular forces.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Solvent Example | Rationale | ICH Class |

| Polar Protic | Methanol | Capable of hydrogen bonding and solvating ions. Often a good starting point for amine salts.[5] | Class 2 |

| Ethanol | Similar to methanol but slightly less polar.[5] | Class 3 | |

| Isopropanol (IPA) | Lower polarity than ethanol, tests the effect of increasing alkyl chain length. | Class 3 | |

| Polar Aprotic | Acetonitrile (ACN) | Polar, but lacks hydrogen bond donating ability. Tests the importance of this specific interaction. | Class 2 |

| Dimethyl Sulfoxide (DMSO) | Highly polar, strong hydrogen bond acceptor. Often used for compounds with poor solubility. | Class 3 (with limits) | |

| N,N-Dimethylformamide (DMF) | Similar to DMSO, a powerful polar aprotic solvent. | Class 2 | |

| Acetone | A ketone with moderate polarity. | Class 3 | |

| Moderate Polarity | Dichloromethane (DCM) | A chlorinated solvent capable of dissolving a wide range of organic compounds. | Class 2 |

| Ethyl Acetate | An ester with moderate polarity and hydrogen bond accepting capability. | Class 3 | |

| Nonpolar | Toluene | An aromatic, nonpolar solvent to probe the solubility of the hydrophobic portions of the molecule. | Class 2 |

| Heptane/Hexane | Aliphatic, nonpolar solvents. Solubility is expected to be very low, but this confirms the compound's polar nature. | Class 3 |

-

Trustworthiness Note: The solvent selection is guided by ICH Q3C guidelines, which classify residual solvents by their toxicity risk.[1] This is a critical consideration for any material intended for pharmaceutical use.

`dot graph "Solvent_Selection_Logic" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Properties" { label="Molecular Properties"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prop [label="Ionic Salt Form\n(High Lattice Energy)\nHydrophobic Regions\n(Chlorophenyl, Cyclopropyl)"]; }

subgraph "cluster_Strategy" { label="Solvent Selection Strategy"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; PolarProtic [label="Polar Protic\n(e.g., Methanol, Ethanol)\nOvercomes lattice energy, H-bonding"]; PolarAprotic [label="Polar Aprotic\n(e.g., DMSO, ACN)\nSolvates ions, tests H-bond donor need"]; Nonpolar [label="Nonpolar\n(e.g., Toluene, Heptane)\nInteracts with hydrophobic parts"]; }

Prop -> PolarProtic [label="Ionic/Polar Head"]; Prop -> PolarAprotic [label="Ionic/Polar Head"]; Prop -> Nonpolar [label="Nonpolar Tail"]; } ` Caption: Logical workflow for solvent selection based on molecular properties.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[4] This method ensures that the solution is truly saturated and that the measurement is not influenced by kinetics or supersaturation. The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Equipment

-

This compound (purity ≥97%)[1]

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

4 mL glass vials with PTFE-lined screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

3.3. Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of labeled 4 mL glass vials.

-

Expert Insight: "Excess" is critical. A good rule of thumb is to add enough solid so that a significant amount remains undissolved at the end of the experiment. Start with approximately 20-30 mg of solid in 2 mL of solvent.

-

-

Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials.

Step 2: Equilibration

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium.

-

Trustworthiness Note: The time to reach equilibrium must be established. For most small molecules, 24 to 48 hours is sufficient. To validate, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.

-

Step 3: Sample Preparation and Analysis

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: This step is crucial to remove any undissolved microparticles. The first few drops of filtrate should be discarded to saturate the filter and prevent adsorption losses.

-

-

Accurately dilute the filtrate with a suitable mobile phase (from the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method.

3.4. Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is generally suitable for this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). The exact ratio (e.g., 60:40 ACN:Water) should be optimized to achieve a good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 230 nm (or the λmax of the compound, determined by a UV scan).

-

Calibration: Prepare a series of calibration standards of known concentration from a stock solution of the compound. Plot a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.999.

3.5. Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = C_measured × DF

Where:

-

C_measured is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor.

The experiment for each solvent should be performed in triplicate to ensure statistical validity.

`dot graph "Solubility_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Add Excess Solid\nto Vial"]; B [label="Add Known Volume\nof Solvent"]; }

subgraph "cluster_Equil" { label="Equilibration"; bgcolor="#F1F3F4"; C [label="Agitate at Constant Temp\n(e.g., 24-48h)"]; }

subgraph "cluster_Analysis" { label="Sampling & Analysis"; bgcolor="#F1F3F4"; D [label="Settle & Withdraw\nSupernatant"]; E [label="Filter (0.22 µm)"]; F [label="Dilute Sample"]; G [label="Quantify via\nValidated HPLC"]; }

subgraph "cluster_Result" { label="Result"; bgcolor="#F1F3F4"; H [label="Calculate Solubility\n(mg/mL)"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ` Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Solubility Data Template for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (mol/L) (Mean ± SD, n=3) | Qualitative Classification |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Isopropanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| DMSO | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Dichloromethane | Moderate Polarity | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |

| Heptane | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |

Note: Qualitative classification can be based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts, etc.).

Interpreting the Results:

The collected data will allow for a deep understanding of the structure-solubility relationship.

-

High solubility in methanol/ethanol would confirm the dominant role of the ionic salt group and its interaction with polar, protic solvents.

-

Comparing methanol vs. isopropanol, a decrease in solubility would likely be observed, demonstrating the effect of decreasing solvent polarity and increasing steric hindrance.

-

Comparing methanol vs. DMSO/ACN, the results will reveal the relative importance of hydrogen bond donation from the solvent versus its general polarity and hydrogen bond accepting capability.

-

Low solubility in toluene and heptane would be expected and serves as a baseline, confirming that the hydrophobic interactions of the chlorophenyl and cyclopropyl rings are insufficient to overcome the salt's high lattice energy in nonpolar media.

Conclusion

While direct, quantitative solubility data for this compound is not readily found in public literature, this guide provides a comprehensive framework for its determination. By combining a theoretical understanding of the molecule's physicochemical properties with a robust, validated experimental protocol, researchers can confidently generate the high-quality data necessary for informed decision-making in chemical synthesis, process optimization, and pharmaceutical formulation. The methodologies outlined herein represent a standard of scientific integrity, ensuring that the generated data is not only accurate but also reproducible and defensible, forming a solid foundation for any subsequent development work.

References

- 1. chemscene.com [chemscene.com]

- 2. 1009102-44-6 CAS MSDS (Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride (1:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine: Synthesis, Properties, and Pharmaceutical Applications

Abstract

1-(4-Chlorophenyl)cyclopropanamine is a pivotal chemical intermediate, strategically positioned at the intersection of unique structural motifs that are highly valued in medicinal chemistry. The incorporation of a conformationally rigid cyclopropane ring offers significant advantages in drug design, including enhanced metabolic stability and precise spatial orientation of substituents. This, combined with the lipophilic and electronically influential 4-chlorophenyl group, makes this molecule a prized building block for a variety of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of 1-(4-chlorophenyl)cyclopropanamine, detailing its physicochemical properties, robust synthetic methodologies with mechanistic insights, and its application in the landscape of modern drug development.

The Strategic Importance of the 1-Arylcyclopropanamine Scaffold

The design and synthesis of novel pharmaceutical agents often rely on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The 1-arylcyclopropanamine core is a prime example of such a scaffold.

-

The Cyclopropane Ring's Contribution : Unlike flexible alkyl chains, the cyclopropane ring is a rigid, three-membered carbocycle. This rigidity can lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme. Furthermore, the cyclopropane unit is generally more resistant to metabolic degradation compared to linear alkyl groups, which can improve a drug candidate's pharmacokinetic profile.[1]

-

The Influence of the 4-Chlorophenyl Group : The para-substituted chlorine atom on the phenyl ring significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and aid in crossing the blood-brain barrier—a critical feature for CNS-acting drugs.[2] The electron-withdrawing nature of chlorine also modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a key intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 72934-36-2 | [1][3] |

| Molecular Formula | C₉H₁₀ClN | [1][4] |

| Molecular Weight | 167.64 g/mol | [1][4] |

| Boiling Point | 243.1°C at 760 mmHg | [1][4] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][4] |

| MDL Number | MFCD07371527 | [1][3] |

Spectroscopic Characterization: The structure of 1-(4-chlorophenyl)cyclopropanamine and its hydrochloride salt can be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are available through various chemical databases.[6]

Synthetic Strategies and Mechanistic Insights